1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butan-1-one
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Overview
Description
1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butan-1-one is an organic compound that features a methoxyphenyl group and a morpholine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with butanoyl chloride under basic conditions to produce the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: The major product is 1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-4-piperidin-4-ylbutan-1-one: Similar structure but with a piperidine ring instead of morpholine.
1-(4-Methoxyphenyl)-4-(pyrrolidin-4-yl)butan-1-one: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
1-(4-Methoxyphenyl)-4-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold in drug design.
Properties
CAS No. |
5170-66-1 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-18-14-6-4-13(5-7-14)15(17)3-2-8-16-9-11-19-12-10-16/h4-7H,2-3,8-12H2,1H3 |
InChI Key |
RTOZOXQOIYZMPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCN2CCOCC2 |
Origin of Product |
United States |
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